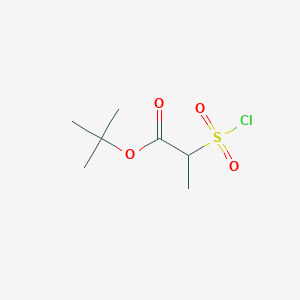

tert-Butyl 2-(chlorosulfonyl)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-chlorosulfonylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO4S/c1-5(13(8,10)11)6(9)12-7(2,3)4/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCBBTSYASJBLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Mechanistic Characterization of Tert Butyl 2 Chlorosulfonyl Propanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, the precise connectivity and stereochemistry of tert-Butyl 2-(chlorosulfonyl)propanoate can be determined.

The ¹H and ¹³C NMR spectra are predicted to exhibit distinct signals corresponding to the unique chemical environments of the protons and carbons within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct sets of signals. The nine protons of the tert-butyl group are chemically equivalent and should appear as a sharp singlet, likely in the range of 1.4-1.6 ppm. The methine proton at the C2 position, being adjacent to both the carbonyl group and the strongly electron-withdrawing chlorosulfonyl group, is expected to be significantly deshielded, appearing as a quartet (due to coupling with the adjacent methyl group) at approximately 4.5-5.0 ppm. The three protons of the methyl group at the C3 position would appear as a doublet (due to coupling with the C2 methine proton) at around 1.7-1.9 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum is predicted to display five unique signals. The carbonyl carbon of the ester is anticipated to have the largest chemical shift, in the region of 168-172 ppm. The quaternary carbon of the tert-butyl group is expected around 82-85 ppm, while the three equivalent methyl carbons of this group should produce a signal near 27-29 ppm. The C2 carbon, directly attached to the sulfonyl chloride group, will be significantly deshielded and is predicted to appear in the 65-70 ppm range. Finally, the C3 methyl carbon is expected at approximately 15-18 ppm.

³³S NMR Spectroscopy: The direct observation of the sulfur-33 nucleus is challenging due to its low natural abundance (0.76%) and its nature as a quadrupolar nucleus (I = 3/2), which often leads to very broad signals. core.ac.uk As such, experimental ³³S NMR data for compounds of this type are exceptionally rare. In principle, a ³³S NMR spectrum would provide direct insight into the electronic environment of the sulfur atom within the sulfonyl chloride moiety.

Predicted NMR Spectroscopic Data for this compound

| ¹H NMR | ¹³C NMR | |||

| Predicted δ (ppm) | Multiplicity | Integration | Predicted δ (ppm) | Carbon Assignment |

| 1.4 - 1.6 | Singlet | 9H | 15 - 18 | -CH₃ |

| 1.7 - 1.9 | Doublet | 3H | 27 - 29 | -C(CH₃)₃ |

| 4.5 - 5.0 | Quartet | 1H | 65 - 70 | -CH(SO₂Cl)- |

| 82 - 85 | -C(CH₃)₃ | |||

| 168 - 172 | -C=O |

While one-dimensional NMR provides foundational data, 2D NMR techniques are crucial for confirming the complete structural assignment of complex molecules like this compound by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. sdsu.edu A cross-peak would be expected between the methine proton quartet (δ 4.5-5.0) and the methyl proton doublet (δ 1.7-1.9), confirming their adjacent positions in the propanoate backbone.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. sdsu.edu Expected correlations would include the tert-butyl proton singlet with the C(CH₃)₃ carbon signal, the C3 methyl proton doublet with its corresponding carbon signal, and the C2 methine proton quartet with its carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is vital for connecting different parts of the molecule. sdsu.edu Key expected correlations would be between the tert-butyl protons and both the quaternary carbon and the ester carbonyl carbon. Additionally, the methine proton should show a correlation to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, which can help in determining the preferred conformation of the molecule. For a flexible acyclic molecule like this, NOESY could reveal through-space interactions between the protons of the tert-butyl group and the protons on the propanoate chain.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorption bands characteristic of its functional groups. A very strong band for the carbonyl (C=O) stretch of the tert-butyl ester is predicted in the range of 1735-1750 cm⁻¹. The sulfonyl chloride group (SO₂Cl) should give rise to two strong bands corresponding to asymmetric and symmetric S=O stretching, anticipated around 1370-1380 cm⁻¹ and 1170-1185 cm⁻¹, respectively. acdlabs.com Other significant absorptions would include C-H stretching vibrations for the alkyl groups just below 3000 cm⁻¹, and C-O stretching of the ester group between 1150-1250 cm⁻¹. The S-Cl stretch is expected to appear in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The S-Cl stretching vibration, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum, typically in the 400-600 cm⁻¹ region. The symmetric S=O stretch is also generally strong in the Raman spectrum.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H (alkyl) | Stretching | 2850-2980 | 2850-2980 |

| C=O (ester) | Stretching | 1735-1750 (Strong) | 1735-1750 (Weak) |

| S=O (sulfonyl chloride) | Asymmetric Stretch | 1370-1380 (Strong) | 1370-1380 (Medium) |

| S=O (sulfonyl chloride) | Symmetric Stretch | 1170-1185 (Strong) | 1170-1185 (Strong) |

| C-O (ester) | Stretching | 1150-1250 (Strong) | Variable |

| S-Cl | Stretching | 550-650 (Medium) | 400-600 (Strong) |

Advanced Mass Spectrometry for Compound Purity Assessment and Fragmentation Pathway Studies

Mass spectrometry is a key analytical technique for determining the molecular weight of a compound, assessing its purity, and deducing its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry can determine the mass of a molecule with very high accuracy. For this compound, with the molecular formula C₇H₁₃ClO₄S, the calculated monoisotopic mass would allow for its unambiguous identification and differentiation from other compounds with the same nominal mass. The exact mass is calculated to be approximately 228.0223 Da.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion and the analysis of the resulting fragment ions. This provides detailed structural information. A plausible fragmentation pathway for the molecular ion of this compound would likely involve several key cleavages. A prominent fragmentation pathway for tert-butyl esters is the loss of the tert-butyl group as a stable tert-butyl cation (m/z 57) or the loss of isobutylene (B52900) (56 Da). nih.govnist.gov Another likely fragmentation would be the cleavage of the S-Cl bond or the C-S bond. The presence of chlorine would be indicated by a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl/³⁷Cl in an approximate 3:1 ratio). acdlabs.com

Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Possible Fragment Identity | Fragmentation Pathway |

| 228/230 | [M]⁺ | Molecular Ion |

| 172/174 | [M - C₄H₈]⁺ | Loss of isobutylene |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

X-ray Crystallography of Crystalline Derivatives for Absolute Configuration Determination and Solid-State Structural Insights

Single-crystal X-ray diffraction is a definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not described in the reviewed literature, the analysis of its derivatives offers valuable structural parallels.

A detailed crystallographic study has been performed on tert-butyl 2-(4-chlorobenzoyl)-2-methylpropanoate, a related β-keto ester. researchgate.net The analysis of this compound reveals specific conformational and packing features in the crystal lattice. The molecule exhibits a bent geometry, characterized by a significant dihedral angle of 72.02 (9)° between the mean planes of the phenyl ring and the ester group. nih.govnih.gov This conformation is influenced by steric and electronic factors within the molecule.

In the crystal, molecules are organized into infinite chains through weak C-H···O intermolecular interactions. nih.gov These hydrogen bonds involve hydrogen atoms from a methyl group and the ketone oxygen atom on one side of the molecule, and between hydrogen atoms of the benzene (B151609) ring and the carbonyl oxygen of the ester group on the other. nih.gov Notably, there are no significant π-stacking interactions between the phenyl rings; instead, the crystal packing is further stabilized by hydrophobic stacking between adjacent tert-butyl groups. nih.gov This detailed structural information is crucial for understanding the solid-state behavior and potential reactivity of this class of compounds.

Interactive Table: Crystallographic Data for tert-Butyl 2-(4-chlorobenzoyl)-2-methylpropanoate

| Parameter | Value |

| Chemical Formula | C₁₅H₁₉ClO₃ |

| Molecular Weight (Mr) | 282.75 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.601 (3) |

| b (Å) | 9.214 (2) |

| c (Å) | 11.033 (2) |

| α (°) | 72.67 (2) |

| β (°) | 74.62 (2) |

| γ (°) | 74.02 (3) |

| Volume (ų) | 786.3 (4) |

| Z | 2 |

| Temperature (K) | 291 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.047 |

Data sourced from Acta Crystallographica Section E. researchgate.netnih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)) for Enantiomeric Excess and Absolute Configuration Determination (if chiral derivatives are investigated)

This compound possesses a stereocenter at the second carbon of the propanoate chain, making it a chiral molecule that can exist as two enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying such chiral compounds in solution. These methods provide information on the enantiomeric excess (ee) and can be used to determine the absolute configuration of a molecule, often by comparing experimental data with theoretical calculations or with data from structurally analogous compounds of known configuration. nih.gov

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots molar ellipticity ([θ]) against wavelength. Enantiomers produce mirror-image CD spectra, meaning a positive band (Cotton effect) for one enantiomer will be a negative band for the other. The intensity of the CD signal is proportional to the enantiomeric excess of the sample.

Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of optical rotation as a function of wavelength. An ORD curve provides information about the stereochemistry of a molecule, and the shape of the curve, particularly around an absorption maximum (the Cotton effect), is characteristic of a specific absolute configuration.

While specific CD or ORD data for derivatives of this compound are not available in the surveyed literature, the following table illustrates the type of data that would be obtained from such an investigation of a hypothetical chiral derivative.

Interactive Table: Illustrative Chiroptical Data for a Hypothetical Chiral Derivative of this compound

| Technique | Parameter | Hypothetical Value for (R)-enantiomer | Hypothetical Value for (S)-enantiomer |

| CD | Wavelength of Maxima (λmax) | 235 nm | 235 nm |

| CD | Molar Ellipticity ([θ]) | +15,000 deg·cm²·dmol⁻¹ | -15,000 deg·cm²·dmol⁻¹ |

| ORD | Wavelength of Peak | 245 nm | 225 nm |

| ORD | Molar Rotation ([Φ]) at Peak | +25,000 | -25,000 |

| ORD | Wavelength of Trough | 225 nm | 245 nm |

| ORD | Molar Rotation ([Φ]) at Trough | -20,000 | +20,000 |

This table contains hypothetical data for illustrative purposes only, demonstrating the expected mirror-image relationship between enantiomers in CD and ORD spectroscopy.

Reactivity Profiles and Transformative Chemistry of Tert Butyl 2 Chlorosulfonyl Propanoate

Nucleophilic Substitution Reactions at the Sulfur Center

The sulfonyl chloride group (-SO₂Cl) is a highly reactive electrophilic center. The sulfur atom is susceptible to attack by a wide array of nucleophiles, leading to the displacement of the chloride ion, which is an excellent leaving group. This reactivity is the basis for the formation of various sulfur-containing compounds. nih.gov Generally, nucleophilic substitution reactions at the sulfonyl sulfur are discussed in terms of a concerted Sₙ2-type mechanism. nih.gov

One of the most common transformations of sulfonyl chlorides is their reaction with primary and secondary amines to yield sulfonamides. tcichemicals.comnih.gov This reaction is fundamental in medicinal chemistry, as the sulfonamide functional group is a key component in numerous therapeutic agents. tcichemicals.comnih.gov The reaction of tert-butyl 2-(chlorosulfonyl)propanoate with amines would proceed via the nucleophilic attack of the amine's lone pair of electrons on the sulfur atom, followed by the elimination of hydrogen chloride. Typically, a base, such as pyridine (B92270) or triethylamine (B128534), is added to neutralize the HCl formed during the reaction. rsc.org

The general scheme for this reaction is as follows:

R-SO₂Cl + R'NH₂ → R-SO₂NHR' + HCl

R-SO₂Cl + R'R''NH → R-SO₂NR'R'' + HCl

The table below illustrates the expected products from the reaction of this compound with different classes of amines.

| Amine Class | Representative Amine | Expected Sulfonamide Product |

| Primary Alkylamine | Ethylamine | N-ethyl-1-(tert-butoxy)-1-oxopropane-2-sulfonamide |

| Primary Arylamine | Aniline | N-phenyl-1-(tert-butoxy)-1-oxopropane-2-sulfonamide |

| Secondary Alkylamine | Diethylamine | N,N-diethyl-1-(tert-butoxy)-1-oxopropane-2-sulfonamide |

| Cyclic Secondary Amine | Piperidine | 1-((1-(tert-butoxy)-1-oxopropan-2-yl)sulfonyl)piperidine |

Sulfonyl chlorides readily react with alcohols in the presence of a non-nucleophilic base (like pyridine) to form sulfonate esters. youtube.com This process, often referred to as sulfonylation, converts a poor leaving group (hydroxyl) into a very good leaving group (sulfonate), which is useful in subsequent substitution or elimination reactions. youtube.com The reaction of this compound with an alcohol (R'-OH) would yield the corresponding tert-butyl 2-((alkoxysulfonyl)oxy)propanoate.

Hydrolysis of the sulfonyl chloride group occurs upon reaction with water, yielding the corresponding sulfonic acid. This reaction can be facile and may occur if the compound is exposed to moisture. The product of hydrolysis for this compound would be tert-butyl 2-(sulfo)propanoate.

| Nucleophile | Reagent Example | Product Class |

| Alcohol | Methanol | Sulfonate Ester |

| Water | H₂O | Sulfonic Acid |

As discussed, alcohols and water are common oxygen nucleophiles that react with sulfonyl chlorides. youtube.com The reactivity extends to other oxygen-centered nucleophiles as well.

Sulfur nucleophiles, such as thiols (mercaptans), are also highly reactive towards sulfonyl chlorides. Thiols are generally more powerful nucleophiles than their alcohol counterparts. libretexts.orgmsu.edu The reaction with a thiol (R'-SH) would lead to the formation of a thiosulfonate ester (R-SO₂SR'). The conjugate bases of thiols, known as thiolates (RS⁻), are even more potent nucleophiles and react readily. msu.edu

| Nucleophile Type | Reagent Example | Expected Product |

| Oxygen Nucleophile | Ethanol | tert-butyl 2-((ethoxysulfonyl)oxy)propanoate |

| Sulfur Nucleophile | Ethanethiol | S-ethyl 1-(tert-butoxy)-1-oxopropane-2-thiosulfonate |

Chemical Transformations Involving the tert-Butyl Ester Moiety

The tert-butyl ester is a widely used protecting group for carboxylic acids in organic synthesis due to its stability under many reaction conditions, particularly basic ones. acsgcipr.org However, it can be selectively removed or transformed under specific conditions.

The most common method for cleaving a tert-butyl ester is through acid-catalyzed hydrolysis. acsgcipr.orglookchem.com The reaction proceeds via a mechanism that involves protonation of the ester's carbonyl oxygen, followed by the departure of the stable tert-butyl carbocation, which is then quenched to form isobutylene (B52900). acsgcipr.orgrsc.orgyoutube.com A variety of acids can be employed for this purpose. acsgcipr.org

Acid-Catalyzed Deprotection: Strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), are frequently used for this deprotection. rsc.org Other acidic conditions include hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). acsgcipr.org Lewis acids, such as zinc bromide (ZnBr₂), have also been reported for the chemoselective hydrolysis of tert-butyl esters. acs.org

Thermal Deprotection: Reagent-free thermal deprotection is another strategy. nih.gov By heating the compound in a suitable solvent, the tert-butyl group can be eliminated as isobutylene. nih.gov Continuous flow reactors at high temperatures (120–240 °C) have been shown to effectively hydrolyze tert-butyl esters without the need for additional reagents. nih.govresearchgate.net

The table below summarizes common deprotection strategies.

| Deprotection Strategy | Reagents/Conditions | Notes |

| Acid-Catalyzed | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Common and efficient method. rsc.org |

| Hydrochloric Acid (HCl) in a solvent (e.g., dioxane, ether) | Widely used, can be anhydrous. acsgcipr.org | |

| Formic Acid | Suitable for substrates sensitive to stronger acids. acsgcipr.org | |

| Silica Gel in refluxing toluene | A mild and selective method. lookchem.com | |

| Thermal | High temperature (120-240 °C) in a protic solvent | Can be performed in a continuous flow reactor without added reagents. nih.govresearchgate.net |

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. While tert-butyl esters are generally resistant to transesterification under standard basic or acidic conditions due to steric hindrance, the reaction can be achieved under specific catalytic conditions. For instance, lipase-catalyzed transesterification has been used for the production of biodiesel where tert-butanol (B103910) is used as a solvent. nih.gov In the context of synthetic transformations, converting a tert-butyl ester to another ester, such as a methyl or ethyl ester, typically involves a two-step process of deprotection to the carboxylic acid followed by re-esterification. Direct transesterification can be challenging but may be possible using specific catalysts that can accommodate the bulky tert-butyl group. For example, some studies have explored the transesterification of beef tallow (B1178427) with alcohols like iso-butanol and 1-butanol (B46404) under supercritical conditions to produce fatty acid alkyl esters. mdpi.com

Ester Reduction and Amidation Pathways

The tert-butyl ester group of this compound can undergo several transformations, notably reduction and amidation, to yield a variety of functionalized products.

Ester Reduction: While direct reduction of the tert-butyl ester is possible, it is often less straightforward than with other ester types. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this transformation, yielding the corresponding primary alcohol. However, the conditions required for this reduction may also affect the chlorosulfonyl group, leading to a mixture of products. Selective reduction in the presence of the chlorosulfonyl moiety remains a synthetic challenge.

Amidation Pathways: The conversion of the tert-butyl ester to an amide typically proceeds through an activated intermediate, such as an acid chloride. Treatment of tert-butyl esters with reagents like thionyl chloride (SOCl₂) can generate the corresponding acid chloride in situ. nih.govresearchgate.net This intermediate can then react with a wide range of primary or secondary amines to form the desired amide. organic-chemistry.orgresearchgate.net A one-pot method for this transformation involves the use of α,α-dichlorodiphenylmethane as a chlorinating agent with a tin(II) chloride catalyst. organic-chemistry.orgresearchgate.net This approach provides a mild and efficient route to various amides from tert-butyl esters. organic-chemistry.orgresearchgate.net

Recent research has also explored catalytic direct amidation reactions. researchgate.netrsc.org While many of these methods are performed in non-polar solvents, the use of tert-butyl acetate (B1210297) as a solvent has shown promise for improving reaction scope, particularly with polar substrates. researchgate.netrsc.org

| Transformation | Reagents and Conditions | Product Type |

| Ester Reduction | 1. LiAlH₄2. Aqueous workup | Primary Alcohol |

| Amidation (via Acid Chloride) | 1. SOCl₂ or α,α-dichlorodiphenylmethane/SnCl₂2. R¹R²NH | N,N-disubstituted amide |

| Direct Catalytic Amidation | Carboxylic acid, amine, catalyst (e.g., B(OCH₂CF₃)₃), tert-butyl acetate | Amide |

Reactions at the Alpha-Carbon of the Propanoate Moiety

The alpha-carbon of the propanoate moiety in this compound is activated by the adjacent carbonyl group, making it susceptible to a variety of reactions, including halogenation and alkylation.

The alpha-position of carbonyl compounds can be halogenated under both acidic and basic conditions. libretexts.orgyoutube.comyoutube.com For this compound, this reaction introduces a halogen atom (Cl, Br, or I) at the carbon adjacent to the carbonyl group.

Under acidic conditions, the reaction proceeds through an enol intermediate. libretexts.orgyoutube.com In basic conditions, an enolate is formed, which then reacts with the halogen. libretexts.org Base-promoted halogenation can be challenging to control, often leading to polyhalogenation due to the increased acidity of the alpha-proton after the first halogenation. libretexts.orgyoutube.com Therefore, for mono-halogenation, acidic conditions are generally preferred. libretexts.org

The resulting alpha-halo ester is a versatile intermediate for further synthetic transformations. The halogen can be displaced by a variety of nucleophiles in Sₙ2 reactions to introduce a wide range of functional groups at the alpha-position.

The formation of an enolate from this compound by treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is a key step for introducing alkyl groups at the alpha-position. nih.gov The resulting enolate is a potent nucleophile that can react with various electrophiles, most commonly alkyl halides, in an alkylation reaction. msu.edu

The choice of base and reaction conditions can influence the regioselectivity of enolate formation if there are multiple acidic alpha-protons. For this compound, deprotonation will occur at the carbon of the propanoate moiety. The bulky tert-butyl group can influence the stereochemical outcome of the alkylation. Phase-transfer catalysis has also been employed for the enantioselective alkylation of related malonate systems, suggesting its potential applicability here for constructing chiral centers. nih.govresearchgate.net

| Reaction | Key Reagents | Intermediate | Product |

| Alpha-Halogenation (Acidic) | Br₂, H⁺ | Enol | α-Bromo ester |

| Alpha-Halogenation (Basic) | Br₂, OH⁻ | Enolate | α-Bromo ester (potential for polyhalogenation) |

| Alpha-Alkylation | 1. LDA2. R-X | Enolate | α-Alkyl ester |

Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged to form a structural isomer of the original molecule. wiley-vch.de While specific examples involving the propanoate skeleton of this compound are not extensively documented, analogous structures can undergo rearrangements under certain conditions. For instance, reactions that generate a carbocation or a radical at the alpha- or beta-position of the propanoate chain could potentially lead to 1,2-shifts of alkyl or aryl groups. However, the stability of the tert-butyl ester and the reactivity of the chlorosulfonyl group would need to be carefully considered in designing such transformations.

Reductive Transformations of the Chlorosulfonyl Group

The chlorosulfonyl group is a highly reactive functional group that can be transformed into a variety of other sulfur-containing moieties through reduction.

Conversion to Sulfinic Acids: The reduction of sulfonyl chlorides to sulfinic acids can be achieved using various reducing agents. Mild reducing agents are typically required to avoid over-reduction to the corresponding thiol. The resulting sulfinic acids are valuable intermediates in organic synthesis. For example, sulfinamides, which can be derived from sulfinic acids, are readily cleaved under acidic conditions to regenerate the sulfinic acid. researchgate.net

Conversion to Sulfonyl Hydrazides: Sulfonyl chlorides react readily with hydrazine (B178648) (N₂H₄) or its derivatives to form sulfonyl hydrazides. mdpi.com This reaction is generally high-yielding and provides a straightforward route to this class of compounds. Sulfonyl hydrazides themselves are stable and versatile synthetic intermediates. mdpi.comresearchgate.net They can, for instance, be converted back to sulfonyl chlorides or bromides using N-halosuccinimides. mdpi.comresearchgate.net

| Starting Material | Reagents | Product |

| Sulfonyl Chloride | Mild Reducing Agent | Sulfinic Acid |

| Sulfonyl Chloride | Hydrazine (N₂H₄) | Sulfonyl Hydrazide |

| Sulfonyl Hydrazide | N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) | Sulfonyl Chloride or Sulfonyl Bromide |

Formation of Thiols and Sulfides

The chlorosulfonyl group in this compound is the primary site of reactivity for the formation of thiols and sulfides. The general strategies involve either the reduction of the sulfonyl chloride to a thiol or its reaction with nucleophiles to form sulfides.

Reduction to Thiols:

The conversion of sulfonyl chlorides to thiols is a well-established transformation in organic synthesis, and these methods are applicable to this compound. Common reducing agents can be employed to achieve this transformation.

One effective method involves the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). However, care must be taken as this reagent can also reduce the ester functionality. Milder reducing systems are often preferred to maintain the integrity of the tert-butyl ester group.

A widely used method for the reduction of sulfonyl chlorides to thiols involves the use of triphenylphosphine (B44618) (PPh₃) in the presence of a proton source. researchgate.net This reaction proceeds through a phosphonium (B103445) salt intermediate, which is then hydrolyzed to yield the corresponding thiol. Another common approach is the use of zinc dust in an acidic medium, such as acetic acid or dilute hydrochloric acid. google.comcore.ac.uk This method is often effective for a wide range of sulfonyl chlorides.

Catalytic hydrogenation offers a greener alternative for the reduction of sulfonyl chlorides. google.comgoogle.com This process typically involves a palladium catalyst on a carbon support (Pd/C) under a hydrogen atmosphere. google.com The reaction is often carried out in the presence of a mild base to neutralize the hydrochloric acid that is formed as a byproduct. google.com

| Reducing Agent | Reaction Conditions | General Applicability |

| Zinc / Acid | Acidic medium (e.g., acetic acid) | Broad applicability for sulfonyl chlorides. google.comcore.ac.uk |

| Triphenylphosphine | Toluene, often with a proton source | Mild conditions, good for sensitive substrates. researchgate.net |

| Lithium Aluminum Hydride | Anhydrous ether or THF | Strong reducing agent, potential for ester reduction. taylorfrancis.com |

| Catalytic Hydrogenation (Pd/C) | Hydrogen atmosphere, often with a mild base | Green and efficient method. google.comgoogle.com |

Synthesis of Sulfides:

The synthesis of sulfides from this compound can be achieved through several pathways. A common strategy involves the reaction of the sulfonyl chloride with a suitable sulfur nucleophile. However, direct substitution on the sulfonyl chloride to form a sulfide (B99878) is not the typical pathway. More commonly, the sulfonyl chloride is first converted to a disulfide, which is then cleaved and alkylated, or it is reacted with a thiol in the presence of a reducing agent.

One approach for the synthesis of unsymmetrical sulfides involves the reaction of the sulfonyl chloride with a thiol in the presence of a reducing agent like triphenylphosphine. rsc.org This method allows for the direct coupling of the sulfonyl chloride-derived moiety with the thiol.

Alternatively, sulfonyl chlorides can be converted into sulfides by reaction with sulfonyl hydrazides, which act as thiol surrogates in the presence of a copper catalyst. organic-chemistry.org This method provides a route to unsymmetrical sulfides under microwave irradiation, offering a rapid and efficient synthesis.

Another strategy for forming unsymmetrical disulfides, which can be subsequently reduced and alkylated to sulfides, is the reductive coupling of a sulfonyl chloride with a thiophenol mediated by triphenylphosphine. rsc.org

| Method | Reagents | Product Type |

| Reductive Coupling with Thiols | Thiol, Triphenylphosphine | Unsymmetrical Sulfide. rsc.org |

| Reaction with Sulfonyl Hydrazides | Sulfonyl hydrazide, CuI, [DBU][HOAc] | Unsymmetrical Sulfide. organic-chemistry.org |

| Reductive Coupling to Disulfides | Thiophenol, Triphenylphosphine | Unsymmetrical Disulfide. rsc.org |

Oxidative Transformations and Stability under Oxidizing Conditions

Sulfonyl chlorides are known to be robust functional groups. wikipedia.org They are generally stable to a variety of oxidizing agents that might typically react with other sulfur-containing functional groups like thiols or sulfides. For instance, reagents like hydrogen peroxide or peroxy acids are not expected to further oxidize the sulfonyl chloride moiety.

However, the stability of the entire molecule must be considered. The tert-butyl ester group is generally stable to a range of oxidative conditions. organic-chemistry.org Strong oxidizing agents under harsh conditions, such as permanganate (B83412) or chromic acid, could potentially lead to degradation of the organic backbone of the molecule, although the sulfonyl chloride itself would remain unoxidized.

It is also important to consider the hydrolytic stability of the sulfonyl chloride group, as it can react with water to form the corresponding sulfonic acid. wikipedia.org This reactivity can be influenced by the reaction conditions, with hydrolysis being more facile in the presence of bases.

In the context of organic synthesis, sulfonyl chlorides can be prepared through the oxidative chlorination of thiols or disulfides using reagents such as hydrogen peroxide in the presence of a chlorine source. organic-chemistry.orgorganic-chemistry.org This indicates that the sulfonyl chloride functional group is the stable endpoint of such oxidation sequences.

| Oxidizing Agent | Expected Reactivity with Sulfonyl Chloride | Potential Side Reactions |

| Hydrogen Peroxide (H₂O₂) | Generally stable | Potential for hydrolysis of the sulfonyl chloride. |

| Peroxy Acids (e.g., m-CPBA) | Generally stable | - |

| Potassium Permanganate (KMnO₄) | Generally stable | Potential for degradation of the alkyl chain. |

| Chromic Acid (H₂CrO₄) | Generally stable | Potential for degradation of the alkyl chain. |

Applications of Tert Butyl 2 Chlorosulfonyl Propanoate As a Strategic Building Block in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems

The inherent reactivity of the sulfonyl chloride group in tert-Butyl 2-(chlorosulfonyl)propanoate positions it as a key reagent for the synthesis of diverse heterocyclic structures, particularly those incorporating a sulfur atom within the ring.

The primary application of sulfonyl chlorides in heterocyclic synthesis is in the formation of sulfonamides, which are integral components of many biologically active molecules. By reacting this compound with a molecule containing two nucleophilic sites, such as a diamine or an amino alcohol, intramolecular cyclization can be achieved to form various saturated and unsaturated heterocycles.

For instance, reaction with a 1,2-diamine could potentially lead to the formation of a 1,2,5-thiadiazolidine 1,1-dioxide ring system. Similarly, reaction with a 2-aminoaniline derivative could provide a pathway to benzothiadiazine derivatives, which are scaffolds of significant interest in medicinal chemistry. The propanoate portion of the molecule would be incorporated as a substituent on the heterocyclic ring, offering a handle for further synthetic modifications.

Potential Reactions for Heterocycle Formation:

| Reactant Type | Potential Heterocyclic Product |

| 1,2-Diamines | 1,2,5-Thiadiazolidine 1,1-dioxides |

| 2-Aminoanilines | Benzothiadiazine derivatives |

| Amino Alcohols | Sultams (cyclic sulfonamides) |

The strong electron-withdrawing nature of the sulfonyl group can influence the reactivity of adjacent positions, facilitating cyclization reactions. After the initial reaction of the sulfonyl chloride with a suitable nucleophile, the resulting sulfonamide or sulfonate ester can undergo subsequent intramolecular reactions. For example, if the nucleophilic partner contains a suitably positioned leaving group, an intramolecular nucleophilic substitution could lead to the formation of a cyclic structure.

Furthermore, the acidity of the α-proton in the propanoate moiety could be exploited in base-mediated cyclization strategies. Following the formation of a sulfonamide with a substrate containing an electrophilic center, deprotonation at the α-carbon could initiate an intramolecular cyclization, forming a carbon-carbon bond and constructing a new ring system.

Preparation of Specialty Reagents and Ligands for Catalysis

The chiral nature of this compound (when used as a single enantiomer) makes it an attractive starting material for the development of chiral reagents and ligands for asymmetric catalysis.

Chiral sulfonyl-containing compounds are widely used as chiral auxiliaries and reagents in asymmetric synthesis. By reacting enantiomerically pure this compound with various amines, a library of chiral sulfonamides could be generated. These sulfonamides could then be evaluated as chiral derivatizing agents for the resolution of racemic mixtures or as chiral proton sources in enantioselective protonation reactions.

The combination of the chiral center and the bulky tert-butyl group could impart specific stereochemical control in reactions involving these derived reagents.

The synthesis of chiral ligands is a cornerstone of asymmetric catalysis. This compound could serve as a scaffold for the preparation of novel chiral ligands. Reaction with chiral amines or phosphines containing a nucleophilic group could lead to the formation of bidentate or tridentate ligands. For example, reaction with a chiral amino-phosphine could yield a P,N-ligand, where the sulfonyl group acts as a stereochemically defined linker.

These ligands could then be complexed with various transition metals (e.g., palladium, rhodium, iridium) to generate catalysts for a range of asymmetric transformations, such as hydrogenation, hydrosilylation, and cross-coupling reactions. The electronic properties of the sulfonyl group and the steric bulk of the tert-butyl ester would be expected to influence the catalytic activity and enantioselectivity of the resulting metal complexes.

Intermediacy in the Multistep Synthesis of Advanced Organic Molecules

In the context of a complex, multistep synthesis, this compound can be envisioned as a versatile intermediate that allows for the sequential introduction of different molecular fragments.

The sulfonyl chloride would typically be the first group to be reacted, owing to its high electrophilicity. This would allow for the coupling of the propanoate moiety to a larger molecule via a stable sulfonamide or sulfonate ester linkage. The tert-butyl ester, being stable to a wide range of reaction conditions, would serve as a protecting group for the carboxylic acid functionality.

At a later stage in the synthetic sequence, the tert-butyl group can be removed under acidic conditions (e.g., with trifluoroacetic acid) to unmask the carboxylic acid. This newly revealed functional group can then participate in a variety of subsequent transformations, such as amide bond formation, esterification, or reduction to an alcohol, allowing for the further elaboration of the target molecule. This orthogonal reactivity of the sulfonyl chloride and the tert-butyl ester is a key feature that would make this compound a useful tool in a synthetic chemist's arsenal.

Insufficient Data to Generate Article on this compound

Following a comprehensive and iterative search of publicly available scientific databases and literature, it has been determined that there is insufficient specific data to generate a thorough and informative article on the chemical compound "this compound" that adheres to the detailed outline provided.

The investigation included targeted searches for the compound's role as a strategic building block in advanced organic synthesis, its integration into complex synthetic pathways, its application in retrosynthetic analysis, and its uses in material science and polymer chemistry. Despite employing various search strategies and keywords related to these specific areas, the results were consistently sparse.

The available information is largely limited to basic chemical properties, such as its CAS number (2174001-73-9) and molecular formula (C7H13ClO4S), primarily from chemical supplier databases. There is a notable absence of detailed research findings, case studies, or in-depth scholarly articles that specifically elaborate on the applications of this compound in the contexts requested.

Without access to specific examples of its use in complex total synthesis, documented retrosynthetic strategies employing it as a key synthon, or detailed reports on its incorporation into polymers or materials for tailored molecular design, any attempt to generate the requested article would fall short of the required standards of scientific accuracy and depth. The creation of scientifically sound and detailed content for the specified subsections is not possible based on the currently accessible information.

Therefore, this report concludes that the generation of the requested article focusing solely on "this compound" with the stipulated level of detail and adherence to the provided outline cannot be fulfilled at this time due to a lack of sufficient primary and secondary research literature.

Computational and Theoretical Investigations of Tert Butyl 2 Chlorosulfonyl Propanoate

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule and predicting its chemical behavior. For a molecule like tert-butyl 2-(chlorosulfonyl)propanoate, these studies would provide invaluable insights into its stability, reactivity, and the nature of its chemical bonds.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of these orbitals and the distribution of their electron density are critical predictors of reaction pathways.

For this compound, the HOMO would likely be localized around the more electron-rich portions of the molecule, such as the oxygen atoms of the ester and sulfonyl chloride groups. The LUMO, conversely, would be expected to be centered on the electrophilic sites, primarily the sulfur atom of the sulfonyl chloride group and the carbonyl carbon. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound (Note: This data is illustrative and not based on published experimental or computational results.)

| Molecular Orbital | Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO | -11.5 | Oxygen (Ester), Oxygen (Sulfonyl) |

| LUMO | -1.2 | Sulfur, Carbon (Carbonyl) |

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that align with classical chemical bonding concepts (i.e., lone pairs, bonding orbitals). This analysis provides a quantitative picture of charge distribution and the stabilizing effects of electron delocalization.

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry is a powerful tool for mapping out the entire energy landscape of a chemical reaction, allowing for the identification of intermediates and, crucially, the transition states that connect them.

Potential Energy Surface Mapping for Key Chemical Transformations

By systematically calculating the energy of the molecular system as a function of the geometric coordinates of the atoms involved in a reaction, a potential energy surface (PES) can be constructed. For this compound, this would be particularly useful for studying its reactions, such as nucleophilic substitution at the sulfonyl group or hydrolysis of the ester. The PES would reveal the lowest energy path from reactants to products, identifying any stable intermediates along the way.

Activation Energy and Reaction Coordinate Analysis for Kinetic Insights

The transition state is the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state is the activation energy (Ea). This value is critical for understanding the kinetics of a reaction; a higher activation energy corresponds to a slower reaction rate. By analyzing the vibrational frequencies at the transition state, it can be confirmed that it is a true saddle point on the PES (characterized by one imaginary frequency). This analysis provides a detailed, step-by-step understanding of the bond-breaking and bond-forming processes.

Conformational Analysis via Molecular Mechanics and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are key determinants of its physical properties and biological activity. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds.

For a molecule with several rotatable bonds like this compound, a large number of conformations are possible. Molecular mechanics (MM) methods, which use a simpler, classical mechanics-based model, are often used to rapidly screen for low-energy conformations. The most stable conformers identified by MM can then be further analyzed using more accurate, but computationally expensive, quantum mechanics methods.

Molecular dynamics (MD) simulations would provide a dynamic view of the conformational landscape. By simulating the motion of the atoms over time, MD can explore the accessible conformations and the transitions between them, providing insights into the molecule's flexibility and the relative populations of different conformers at a given temperature.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies) for Experimental Validation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering valuable insights that can aid in experimental validation and structural elucidation. numberanalytics.com For a compound like this compound, where experimental data may not be widely available, theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies are particularly useful. These predictions are typically achieved using methods rooted in quantum mechanics, most notably Density Functional Theory (DFT). numberanalytics.comnih.gov

The process begins with an in silico model of the molecule. The first step is to determine the most stable three-dimensional conformation of this compound through geometry optimization calculations. nih.gov Once the lowest energy structure is found, its spectroscopic properties can be calculated.

For NMR chemical shift prediction, DFT is often combined with the Gauge-Including Atomic Orbital (GIAO) method. nih.govacs.orgrsc.org This approach calculates the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the molecule. nih.gov These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be high, often with mean absolute errors of less than 0.2 ppm for ¹H and less than 1.0 ppm for ¹³C, which is sufficient to help assign experimental spectra. nih.gov

Vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) spectrum, are also predictable using DFT. acs.orgpsu.edu These calculations determine the harmonic vibrational modes of the molecule, which relate to the stretching, bending, and twisting of chemical bonds. psu.edunih.gov While the raw calculated frequencies are often systematically higher than experimental values, they can be corrected using empirical scaling factors to achieve good agreement with experimental data. nih.gov This allows for the assignment of specific spectral bands to the vibrations of functional groups within the molecule, such as the C=O stretch of the ester, the S=O stretches of the sulfonyl chloride, and the C-H vibrations of the alkyl and tert-butyl groups.

Below are illustrative tables of predicted spectroscopic data for this compound, representing typical outputs from such computational studies.

Predicted ¹H NMR Chemical Shifts (Calculated relative to TMS)

| Atom(s) | Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| 9H | -C(CH₃)₃ | 1.52 |

| 3H | -CH(CH₃) | 1.65 |

Predicted ¹³C NMR Chemical Shifts (Calculated relative to TMS)

| Atom(s) | Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| -C(C H₃)₃ | tert-Butyl (Methyls) | 27.8 |

| -C (CH₃)₃ | tert-Butyl (Quaternary) | 85.0 |

| -CH(C H₃) | Propanoate Methyl | 18.5 |

| -C H(SO₂Cl)- | Propanoate Methine | 68.2 |

Predicted Principal Vibrational Frequencies (IR)

| Predicted Frequency (cm⁻¹) | Assignment |

|---|---|

| 2980-2950 | C-H stretch (tert-butyl & alkyl) |

| 1745 | C=O stretch (ester) |

| 1380 | S=O stretch (asymmetric) |

| 1175 | S=O stretch (symmetric) |

| 1150 | C-O stretch (ester) |

In Silico Design and Virtual Screening of Novel Reactions or Derivative Structures

The structure of this compound, featuring a reactive sulfonyl chloride group and a protected carboxylic acid, makes it an interesting scaffold for in silico design and the exploration of novel chemical entities. Computational techniques can be used to predict its reactivity and to design libraries of derivatives for virtual screening against biological targets. wikipedia.org

In Silico Design of Novel Reactions: The chlorosulfonyl group (-SO₂Cl) is a highly reactive electrophile, making it a versatile handle for chemical modification. Computational chemistry can model and predict the outcomes of its reactions with various nucleophiles. For instance, DFT calculations can be employed to investigate the reaction pathways for the synthesis of novel sulfonamides or sulfonate esters. By calculating the activation energies and reaction thermodynamics, chemists can predict which reactions are most likely to be successful in the lab. This allows for the rational design of synthetic routes to new compound classes derived from the parent molecule, potentially saving significant time and resources. researchgate.net For example, the reaction of this compound with a library of primary or secondary amines could be computationally modeled to predict the feasibility of creating a diverse set of sulfonamides.

Virtual Screening of Derivative Structures: Virtual screening is a powerful computational method used in drug discovery to search large libraries of molecules and identify those that are most likely to bind to a target, such as a protein or enzyme. wikipedia.orgnvidia.com The this compound core can serve as a starting point, or scaffold, for generating a virtual library of derivatives.

The process typically involves these steps:

Library Generation: A large, diverse library of virtual compounds is created by computationally reacting the sulfonyl chloride group of the parent molecule with a collection of building blocks (e.g., various amines, alcohols, or phenols). This results in a library of thousands or millions of potential sulfonamide or sulfonate ester derivatives.

Target Selection: A three-dimensional structure of a biological target of interest (e.g., an enzyme implicated in a disease) is obtained, often from experimental methods like X-ray crystallography. nvidia.com

Molecular Docking: A molecular docking program is used to simulate the binding of each molecule in the virtual library to the active site of the target protein. mdpi.com The software predicts the most likely binding pose and calculates a "docking score," which estimates the binding affinity. acs.org

Hit Identification: Compounds with the best docking scores are identified as "hits." These molecules are considered the most promising candidates for synthesis and subsequent experimental testing. researchgate.net

This in silico approach allows researchers to efficiently explore a vast chemical space and prioritize the synthesis of compounds with the highest probability of being biologically active, accelerating the early stages of drug discovery. mdpi.com

Emerging Research Frontiers and Future Perspectives for Tert Butyl 2 Chlorosulfonyl Propanoate

Sustainable Synthetic Methodologies for its Preparation and Utilization

The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. For a reactive intermediate like tert-Butyl 2-(chlorosulfonyl)propanoate, this involves reimagining both its synthesis and its subsequent reactions to minimize environmental impact.

Traditional methods for preparing sulfonyl chlorides often rely on harsh reagents and conditions, such as chlorosulfonic acid or aqueous chlorine, which are hazardous and generate significant waste. mdpi.comrsc.org Green chemistry offers several promising alternatives that could be adapted for the synthesis of this compound.

Catalytic and Alternative Reagents: Research has focused on replacing harsh chlorinating agents with milder, more sustainable options. Methods using N-chlorosuccinimide (NCS), sodium hypochlorite (B82951) (bleach), or a combination of Oxone and a chloride salt in water have proven effective for the oxidative chlorination of thiols and disulfides to sulfonyl chlorides. rsc.orgresearchgate.netorganic-chemistry.orgrsc.org These reactions often proceed under mild conditions and can use water as a solvent, significantly improving the environmental profile. rsc.orgrsc.org For instance, the synthesis from S-alkylisothiourea salts using NCS is notable because the succinimide (B58015) byproduct can be recycled back into NCS, enhancing sustainability. organic-chemistry.org Another approach involves using hydrogen peroxide with a catalyst like zirconium tetrachloride for the oxidative chlorination of thiols. organic-chemistry.org

Energy-Efficient Techniques: Microwave-assisted synthesis represents another green approach, offering rapid heating, shorter reaction times, and often solvent-free conditions. rsc.org This technique could potentially activate the sulfonyl chloride for chemoselective sulfonylation reactions, reducing energy consumption and waste. rsc.org

Flow Chemistry: Continuous flow processing is a powerful tool for improving the safety, efficiency, and environmental footprint of challenging reactions like chlorosulfonation. mdpi.comrsc.org Reactions involving highly exothermic processes or difficult-to-handle reagents are well-suited for flow reactors, which offer superior control over temperature, mixing, and residence time. rsc.orgnih.gov This enhanced control can minimize byproduct formation and improve safety by preventing thermal runaway. rsc.org A continuous flow protocol for sulfonyl chloride synthesis from disulfides and thiols using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as an oxidative chlorinating agent has been developed, achieving a very high space-time yield and improving the inherent safety of the process. rsc.org Such a platform could be adapted for the production of this compound, enabling safer and more scalable synthesis.

Table 1: Comparison of Green Synthetic Approaches for Sulfonyl Chlorides

| Approach | Reagents/Conditions | Advantages | Potential for this compound |

| Alternative Reagents | Oxone-KCl in Water | Uses water as solvent; rapid reaction. rsc.orgrsc.org | High; could offer a benign route from a corresponding thiol precursor. |

| Recyclable Reagents | NCS from S-Alkylisothiourea Salts | Byproduct (succinimide) can be recycled. organic-chemistry.org | High; offers a sustainable pathway from readily available starting materials. |

| Catalytic Oxidation | H₂O₂ / Zirconium Tetrachloride | Avoids harsh reagents; mild conditions. organic-chemistry.org | Moderate to High; depends on precursor stability under oxidative conditions. |

| Flow Chemistry | DCH in a Microreactor | Enhanced safety, high space-time yield, precise control. rsc.org | Very High; ideal for controlling potentially exothermic chlorination steps. |

| Microwave-Assisted | Solvent-free, Microwave Irradiation | Rapid, energy-efficient, reduced waste. rsc.org | High; particularly for subsequent utilization in sulfonylation reactions. |

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a reaction by calculating how much of the reactants' mass is incorporated into the final product. acs.org The classic synthesis of sulfonamides from sulfonyl chlorides and amines, a primary application for this compound, is a substitution reaction.

R-SO₂Cl + 2 R'NH₂ → R-SO₂NHR' + R'NH₃⁺Cl⁻

In this reaction, one equivalent of the amine is consumed as a base to neutralize the HCl byproduct, resulting in a theoretical atom economy of less than 100%. Using an alternative, non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) can preserve the valuable amine, but the base still contributes to the mass of reagents not incorporated into the final product.

Future research will likely focus on catalytic pathways for sulfonamide formation that avoid stoichiometric base consumption. While direct catalytic amidation of sulfonic acids is an ultimate goal, improving the atom economy of sulfonyl chloride reactions is a more immediate frontier. This could involve developing processes where the HCl byproduct is neutralized by an inorganic base or utilized in a subsequent reaction step, thus minimizing waste. For the synthesis of the sulfonyl chloride itself, methods that avoid heavy atom reagents or large protecting groups are preferable to maximize atom economy. acs.orgorganic-chemistry.org

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The demand for rapid synthesis and screening of new molecules in pharmaceutical and materials science has driven the development of automated synthesis and high-throughput experimentation (HTE) platforms. nih.gov The reactivity of sulfonyl chlorides makes them ideal building blocks for creating large libraries of compounds, particularly sulfonamides. enamine.net

Automated flow synthesis platforms have been successfully developed for the multi-step production of sulfonamide libraries. nih.govacs.org These systems can perform reactions, work-ups, and purifications in a fully automated sequence. For example, a "catch and release" protocol has been demonstrated where a primary sulfonamide is captured on a solid support, alkylated in a flow reactor, and then released, yielding high-purity secondary sulfonamides without the need for traditional chromatography. acs.orgacs.org Such platforms could readily incorporate this compound as a key building block to react with diverse amine libraries, enabling the rapid generation of novel compounds for biological screening. The integration of automated systems significantly reduces manual labor and allows for unattended operation, accelerating the discovery process. acs.orgfu-berlin.de

Development of Highly Chemo- and Regioselective Functionalization Strategies

The presence of two distinct functional groups in this compound—the sulfonyl chloride and the tert-butyl ester—necessitates the development of highly selective reaction conditions.

Chemoselectivity: The sulfonyl chloride is a significantly more reactive electrophile than the sterically hindered tert-butyl ester. This inherent difference in reactivity can be exploited to achieve high chemoselectivity. In reactions with nucleophiles like amines or alcohols, the sulfonylation reaction is expected to occur exclusively, leaving the ester group intact, especially under mild conditions. Research into the chemoselective synthesis of m-sulfamoylbenzamide analogues from a starting material containing both an aroyl chloride and a sulfonyl chloride demonstrated that the more reactive aroyl chloride could be selectively targeted. nih.gov This principle of differential reactivity is key to the utility of this compound as a building block.

Regioselectivity: In reactions with molecules containing multiple nucleophilic sites, achieving regioselectivity is a critical challenge. For example, reacting this compound with a molecule containing both a primary and a secondary amine would require careful control of steric and electronic factors to direct the sulfonylation to the desired site. Furthermore, the development of catalyst systems that can direct the functionalization is an active area of research. Iron-catalyzed chlorosulfonylation of terminal alkynes has been shown to proceed with 100% regio- and stereoselectivity, indicating that metal catalysis can be a powerful tool for controlling the outcome of reactions involving sulfonyl chlorides. acs.org

Exploration of Unconventional Reactivity Pathways and Activation Modes

Beyond its role as a precursor to sulfonamides and sulfonate esters, the sulfonyl chloride functional group can participate in a range of other transformations, opening up unconventional synthetic routes. magtech.com.cn

Radical Reactions: Sulfonyl chlorides can serve as precursors to sulfonyl radicals, which can participate in additions to alkenes and alkynes. magtech.com.cn This pathway allows for the formation of C-S bonds and the introduction of the sulfonyl group into unsaturated systems.

Generation of Sulfenes: In the presence of a non-nucleophilic base, alkanesulfonyl chlorides with an α-hydrogen can undergo elimination to form highly reactive sulfene (B1252967) intermediates (RCH=SO₂). nih.gov These intermediates can then be trapped by various nucleophiles or participate in cycloaddition reactions. While this compound has an α-hydrogen, the exploration of its potential to form a sulfene and the subsequent reactivity of that intermediate remains a frontier to be explored.

Alternative Activation: A novel and unconventional approach involves the reverse reaction: converting a primary sulfonamide into a highly reactive sulfonyl chloride. This has been achieved using pyrylium (B1242799) salts as activating agents under mild conditions. nih.gov This strategy allows for the late-stage functionalization of complex molecules that already contain a sulfonamide group, treating it as a modifiable handle rather than a synthetic endpoint. nih.gov This concept could be applied to derivatives of this compound, enabling diversification of molecules that have already been elaborated via the sulfonyl group.

Development of New Analytical Techniques for In-Situ Monitoring of Reactions Involving the Compound

To fully optimize and control the synthesis and reactions of this compound, particularly in continuous flow or automated systems, the ability to monitor the reaction in real-time is crucial. In-situ analytical techniques provide a continuous stream of data on the concentration of reactants, intermediates, and products without the need for sampling and offline analysis. mt.com

Spectroscopic Methods: Techniques like Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) and Raman spectroscopy are powerful tools for in-situ monitoring. mt.comspectroscopyonline.comnih.gov The strong, characteristic vibrational bands of the S=O bonds in the sulfonyl chloride group (around 1375 and 1185 cm⁻¹) and the C=O bond in the ester group would allow for clear and quantitative tracking of the reaction progress. As the sulfonyl chloride reacts to form a sulfonamide, for example, the disappearance of the S-Cl band and the appearance of new bands corresponding to the sulfonamide can be monitored.

NMR Spectroscopy: For reactions conducted in flow reactors, online NMR spectroscopy is an emerging technique. researchgate.netresearchgate.net It provides detailed structural information, allowing for unambiguous identification of all species in the reaction mixture. While ¹H NMR would be applicable, the use of other nuclei could also be envisioned depending on the reaction partners.

Multivariate Analysis: The data from in-situ spectroscopy can be complex. The use of multivariate analysis methods, such as classical least squares (CLS), allows for the deconvolution of complex spectra to accurately quantify the concentrations of multiple components simultaneously, even when their spectral features overlap. nih.gov

The development and application of these in-situ monitoring techniques will enable more precise control over reaction parameters, leading to improved yields, higher purity, and a deeper mechanistic understanding of the chemistry involving this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl 2-(chlorosulfonyl)propanoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via sulfonation of tert-butyl propanoate derivatives. For example, chlorosulfonyl groups can be introduced using reagents like chlorosulfonic acid or sulfuryl chloride under anhydrous conditions. A two-step approach is common: (1) preparation of a propanoate intermediate (e.g., tert-butyl 3-hydroxypropanoate) and (2) sulfonation at the β-position. Reaction temperature (-10°C to 25°C) and solvent polarity (e.g., dichloromethane or THF) critically affect regioselectivity and byproduct formation . Purification via silica gel chromatography is recommended to isolate the product as a colorless oil .

Q. Which analytical techniques are most reliable for characterizing tert-Butyl 2-(chlorosulfonyl)propanoate?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (CDCl₃) shows distinct signals for the tert-butyl group (δ ~1.4 ppm, singlet) and sulfonyl chloride protons (δ ~3.5–4.0 ppm, multiplet). ¹³C NMR confirms ester carbonyl (δ ~170 ppm) and sulfonyl (δ ~55 ppm) groups.

- IR Spectroscopy : Key peaks include C=O stretch (~1740 cm⁻¹) and S=O stretch (~1360–1180 cm⁻¹).

- Mass Spectrometry : ESI-MS in positive mode typically displays [M+Na]⁺ ions.

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal analysis resolves bond angles and stereoelectronic effects, as demonstrated in related tert-butyl esters .

Q. How can researchers mitigate hydrolysis of the chlorosulfonyl group during purification?

- Methodological Answer : The chlorosulfonyl group is highly moisture-sensitive. Use anhydrous solvents (e.g., distilled CH₂Cl₂) and inert atmospheres (N₂/Ar) during reactions. For column chromatography, pre-dry silica gel at 150°C and employ low-polarity eluents (e.g., hexane:EtOAc 9:1). Immediate storage at -20°C under desiccation (e.g., P₂O₅) is advised .

Advanced Research Questions

Q. What mechanistic insights explain competing side reactions in the sulfonation of tert-butyl propanoate derivatives?

- Methodological Answer : Competing sulfonation at the α- vs. β-position arises from steric and electronic factors. The tert-butyl group induces steric hindrance, favoring sulfonation at the less hindered β-carbon. DFT calculations can model transition states to predict regioselectivity. Kinetic studies (e.g., varying sulfonating agent stoichiometry) further validate mechanistic pathways. For example, excess SO₂Cl₂ may lead to over-sulfonation, detectable via LC-MS .

Q. How does solvent polarity influence the stability of tert-Butyl 2-(chlorosulfonyl)propanoate in long-term storage?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) accelerate decomposition via nucleophilic attack on the sulfonyl chloride. Non-polar solvents (e.g., hexane) enhance stability but may precipitate the compound. Accelerated stability studies (40°C/75% RH for 14 days) combined with HPLC purity assays are recommended to optimize storage conditions. Data from analogous compounds suggest <5% degradation in anhydrous toluene at -20°C over six months .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across studies?

- Methodological Answer : Discrepancies in NMR/IR data often stem from impurities or solvent effects. For example, residual water in CDCl₃ can broaden sulfonyl chloride peaks. To standardize reporting:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.